1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride
Description
This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3 and a propane chain bearing a methanesulfonyl group at position 3. The hydrochloride salt enhances solubility for pharmacological applications. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the furan and methanesulfonyl groups modulate electronic properties and target interactions .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8;/h2-3,5,7H,4,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNVWGCDGJKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride generally involves several key steps:
Formation of the furan-2-yl-1,2,4-oxadiazole ring system.
Introduction of the methanesulfonyl group.
Formation of the amine hydrochloride salt.
For example, a common synthetic route may start with the cyclization of a furan derivative with appropriate reagents to form the oxadiazole ring under controlled temperature and solvent conditions. This is followed by the addition of the methanesulfonyl group under acidic or basic conditions and finalized by forming the hydrochloride salt through the reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale, with optimizations to maximize yield and minimize cost. This may involve continuous flow chemistry techniques, automated reactors, and scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride can participate in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, especially at the furan ring.
Reduction: : It can also be reduced under specific conditions, affecting the oxadiazole or sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the reactive functional groups.
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Use of various nucleophiles or electrophiles under acidic, basic, or neutral conditions.
Oxidation: : Formation of furan-2,3-dione derivatives.
Reduction: : Generation of reduced oxadiazole and sulfonyl derivatives.
Substitution: : Substituted furan or oxadiazole derivatives depending on the specific reaction.
Scientific Research Applications
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride finds extensive use in several scientific domains:
Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for potential therapeutic uses due to its bioactivity.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interaction with biological targets:
Molecular Targets: : Enzymes, receptors, and DNA/RNA interactions.
Pathways: : Modulation of signaling pathways, inhibition of specific enzymes, or binding to genetic material, leading to a range of biological effects.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
- Methanesulfonyl (-SO2CH3) vs. Methylthio (-SCH3): The target compound’s methanesulfonyl group is a strong electron-withdrawing substituent, enhancing oxidative stability compared to the methylthio group in ’s analog. However, the sulfonyl group reduces lipophilicity (logP ~1.2 vs.
- Furan-2-yl vs. The absence of fluorine in the target compound may result in faster hepatic clearance .
Pharmacological and Biochemical Implications
- Target Selectivity:
Compounds with methanesulfonyl groups (e.g., target compound) may exhibit affinity for sulfonamide-binding enzymes or receptors, such as carbonic anhydrases or GPCRs, whereas methylthio analogs could interact with cysteine-rich domains . - Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL predicted) compared to neutral oxadiazoles (e.g., : ~10 mg/mL). Shorter-chain analogs () may exhibit faster absorption but reduced plasma half-life .
Biological Activity
The compound 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.33 g/mol. The structure features a furan ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, a study highlighted that certain 1,2,4-oxadiazole derivatives showed inhibitory effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through interactions with key cellular pathways.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | HT-29 (Colon) | 92.4 | Induction of apoptosis |
| A2 | MCF-7 (Breast) | 85.0 | Cell cycle arrest |
| A3 | A549 (Lung) | 78.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Nematocidal Activity
Recent studies have highlighted the nematocidal properties of oxadiazole derivatives. The compound exhibited potent activity against Bursaphelenchus xylophilus, a significant pest affecting pine trees. The LC50 value was reported to be significantly lower than that of conventional nematicides like avermectin.
Table 3: Nematocidal Activity
| Compound Name | LC50 (µg/mL) | Comparison with Avermectin |
|---|---|---|
| A1 | 2.4 | Superior (335.5 µg/mL) |
The biological activity of This compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It interacts with various receptors, including acetylcholine receptors in nematodes, leading to paralysis and death.
- Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells, preventing further proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including our compound of interest. These derivatives were tested for their anticancer properties against multiple cell lines and showed promising results in reducing cell viability through apoptosis induction.
Study Findings
In one study published in the International Journal of Molecular Sciences, a series of oxadiazole compounds were synthesized and evaluated for their biological activities. The findings indicated that the presence of specific functional groups on the oxadiazole ring significantly influenced their anticancer potency and selectivity against tumor cells compared to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
